

Spectroscopic Profile of 1-(3-Fluorophenyl)ethanamine: A Technical Guide

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Compound of Interest

Compound Name: 1-(3-Fluorophenyl)ethanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **1-(3-Fluorophenyl)ethanamine**, a valuable building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Chemical Structure and Overview

1-(3-Fluorophenyl)ethanamine is a primary amine featuring a chiral center and a fluorine-substituted aromatic ring. Its chemical structure is foundational to interpreting its spectroscopic signatures.

Figure 1. Chemical structure of **1-(3-Fluorophenyl)ethanamine**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-(3-Fluorophenyl)ethanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.30 - 7.22	m	-	1H	Ar-H
7.16	td	7.7, 1.6	1H	Ar-H
7.02	td	7.4, 1.3	1H	Ar-H
6.95	dd	8.6, 1.0	1H	Ar-H
4.15 (estimated)	q	6.6	1H	CH-NH ₂
1.54 (estimated)	s (broad)	-	2H	NH ₂
1.40 (estimated)	d	6.6	3H	CH ₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
144.3 (d, J=7.3 Hz)	C-F
140.3	Ar-C
129.1 (d, J=8.2 Hz)	Ar-CH
122.5	Ar-CH
116.9 (d, J=21.0 Hz)	Ar-CH
113.0 (d, J=21.0 Hz)	Ar-CH
50.0 (estimated)	CH-NH ₂
25.5 (estimated)	CH ₃

Note: Some assignments are estimated based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380 - 3280	Medium, Broad	N-H stretch (primary amine)
3080 - 3010	Medium	C-H stretch (aromatic)
2970 - 2850	Medium	C-H stretch (aliphatic)
1620 - 1580	Strong	C=C stretch (aromatic ring)
1650 - 1550	Medium	N-H bend (primary amine)
1280 - 1100	Strong	C-F stretch (aryl fluoride)
890 - 860	Strong	C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
139	Moderate	[M] ⁺ (Molecular Ion)
124	High	[M - CH ₃] ⁺
109	High	[M - C ₂ H ₄ N] ⁺ (Benzylic cation)
96	Moderate	[C ₆ H ₅ F] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid amine samples like **1-(3-Fluorophenyl)ethanamine**.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **1-(3-Fluorophenyl)ethanamine** is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as

an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

- Instrumentation: A 400 MHz (or higher) NMR spectrometer is utilized.
- ^1H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal averaging.
- Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

FT-IR Spectroscopy

- Sample Preparation: As a liquid, a thin film of neat **1-(3-Fluorophenyl)ethanamine** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is then placed in the instrument, and the sample spectrum is recorded over a range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.
- Data Analysis: Characteristic absorption bands corresponding to the functional groups present in the molecule are identified and assigned.

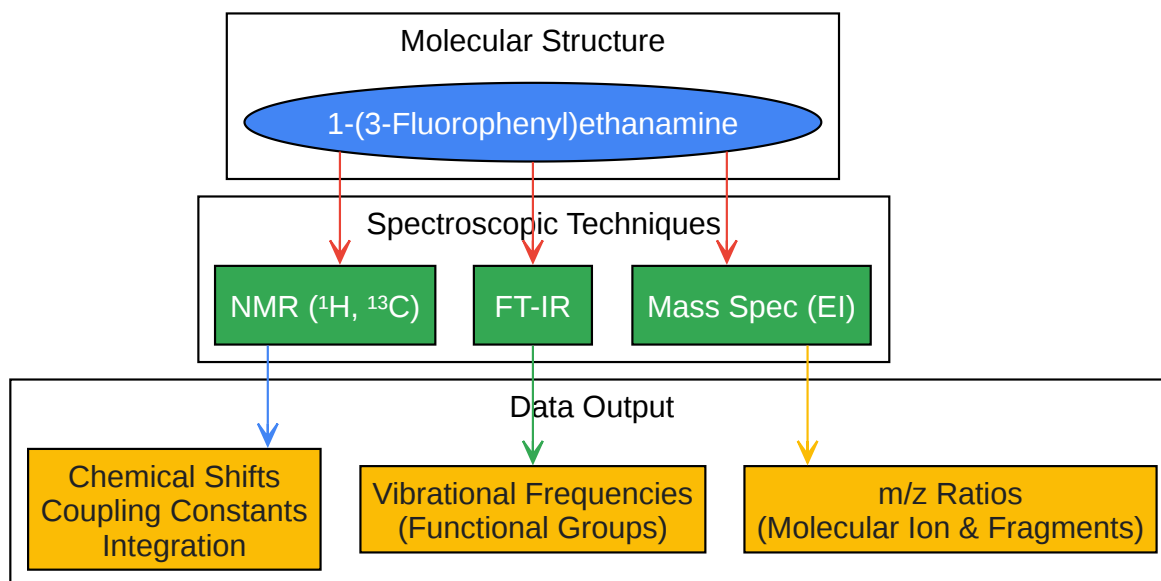
Mass Spectrometry

- Sample Introduction: For a volatile amine, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC.
- Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions.

- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z .
- **Data Analysis:** The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Workflow and Data Correlation

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-(3-Fluorophenyl)ethanamine**, correlating the molecular structure with the expected spectroscopic outputs.



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